molecular formula C13H11N3O3S B389118 2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 350692-63-6

2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B389118
M. Wt: 289.31g/mol
InChI Key: JRCMYKQFTZWLKD-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of pyridine, which is a basic heterocyclic organic compound. It has a methylthio group (-SCH3), a nitrophenyl group (-NO2C6H4), and a carbonitrile group (-C≡N) attached to the pyridine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, and the introduction of the methylthio, nitrophenyl, and carbonitrile groups. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure would be based on the pyridine ring, with the various groups attached at the 2, 4, and 6 positions. The exact geometry would depend on the specific orientations of these groups.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, the carbonitrile group could react with nucleophiles, and the methylthio group could potentially undergo various sulfur-based reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The compound could potentially exhibit interesting optical or electronic properties due to the conjugated system of the pyridine ring.


Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on its reactivity and toxicity, which are not known without further information.


Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, investigating its potential use in various chemical reactions, or studying its biological activity.


properties

IUPAC Name

6-methylsulfanyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-20-13-11(7-14)10(6-12(17)15-13)8-3-2-4-9(5-8)16(18)19/h2-5,10H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCMYKQFTZWLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

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